molecular formula C17H20ClN3OS B6521671 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 946264-65-9

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide

Cat. No. B6521671
CAS RN: 946264-65-9
M. Wt: 349.9 g/mol
InChI Key: WQGOKBYNBRVTSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the cyclopentyl and 2-chlorophenylmethyl groups would all contribute to its overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring might participate in reactions typical of aromatic heterocycles, while the sulfanyl group could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. Detailed analysis of these properties would require experimental data .

Scientific Research Applications

2CPA has been studied extensively in scientific research due to its ability to regulate gene expression. It has been used to study the role of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides in a variety of biological processes, including cell proliferation, differentiation, and apoptosis. In addition, 2CPA has been used to study the role of epigenetic modifications in diseases such as cancer and neurodegenerative disorders. It has also been used to investigate the role of epigenetic modifications in drug addiction and addiction-related behaviors.

Advantages and Limitations for Lab Experiments

2CPA has several advantages for laboratory experiments. It is a potent and selective inhibitor of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides, and it has been shown to be effective at low concentrations. In addition, it is relatively stable and can be stored at room temperature. However, 2CPA has several limitations. It is only effective at low concentrations, and it has been shown to be toxic to cells at higher concentrations. In addition, 2CPA is not water soluble, so it must be dissolved in a suitable solvent before use.

Future Directions

There are several potential future directions for 2CPA research. For example, further research could be conducted to investigate the role of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide inhibition in various diseases and disorders. In addition, further research could be conducted to investigate the potential therapeutic applications of 2CPA, such as its use in cancer treatment. Furthermore, further research could be conducted to investigate the potential toxicity of 2CPA and to develop safer and more effective inhibitors of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamides. Finally, further research could be conducted to investigate the potential synergistic effects of combining 2CPA with other drugs.

Synthesis Methods

2CPA can be synthesized from 2-chloro-N-cyclopentylacetamide and 4-methylthiosemicarbazide through a two-step process. In the first step, 2-chloro-N-cyclopentylacetamide is reacted with 4-methylthiosemicarbazide in the presence of a base catalyst to form a Schiff base. In the second step, the Schiff base is treated with a reducing agent such as sodium borohydride to yield 2CPA.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-15-8-4-1-5-13(15)11-21-10-9-19-17(21)23-12-16(22)20-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOKBYNBRVTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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